REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[S:10][CH2:9][CH2:8][C:7]2([CH3:15])[CH3:14].C1COCC1.C([Li])CCC>O>[CH3:14][C:7]1([CH3:15])[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([C:3]#[CH:2])[CH:5]=2)[S:10][CH2:9][CH2:8]1
|
Name
|
2,2-dibromo-1-(4,4-dimethylthiochroman-6-yl) ethylene
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Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC=1C=C2C(CCSC2=CC1)(C)C)Br
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Name
|
|
Quantity
|
80 mL
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica column
|
Type
|
WASH
|
Details
|
eluted with heptane
|
Type
|
CUSTOM
|
Details
|
3.9 g (90%) of the expected acetylene derivative were recovered in the form of a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C#C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |